

# Technical Guide: Spectroscopic Analysis of 4-((Dimethylamino)methyl)phenylboronic Acid

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## Compound of Interest

Compound Name: 4-((Dimethylamino)methyl)phenylboronic acid

Cat. No.: B1322475

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **4-((Dimethylamino)methyl)phenylboronic acid**. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on its physicochemical properties, generalized experimental protocols for the analysis of boronic acids, and a logical workflow for its characterization.

## Physicochemical Properties

**4-((Dimethylamino)methyl)phenylboronic acid**, with the chemical formula  $C_9H_{14}BNO_2$ , is a substituted phenylboronic acid derivative.<sup>[1]</sup> Its structure features a dimethylaminomethyl group at the para position of the phenyl ring relative to the boronic acid moiety. The key properties of this compound are summarized in the table below.

Property	Value	Reference
Molecular Formula	C9H14BNO2	[1]
Molecular Weight	179.02 g/mol	
IUPAC Name	[4- [(dimethylamino)methyl]phenyl] boronic acid	[1]
CAS Number	70799-12-1	[1]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For **4-((Dimethylamino)methyl)phenylboronic acid**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{11}\text{B}$  NMR would provide critical information about its molecular structure. While specific spectra for this compound are not readily available in the public domain, a general protocol for acquiring NMR data for arylboronic acids is presented below.

### Experimental Protocol: NMR Spectroscopy of Arylboronic Acids

#### 1. Sample Preparation:

- Solvent Selection:** Arylboronic acids can exhibit poor solubility in non-polar solvents like chloroform-d ( $\text{CDCl}_3$ ) and may undergo dehydration to form boroxines, which can complicate spectra. Deuterated methanol ( $\text{CD}_3\text{OD}$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ) are often preferred solvents to ensure dissolution and minimize oligomerization.
- Concentration:** Prepare a solution with a concentration of 5-10 mg of the boronic acid in 0.5-0.7 mL of the chosen deuterated solvent.
- Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

#### 2. NMR Instrument Parameters ( $^1\text{H}$ NMR):

- Spectrometer Frequency: A 300 MHz or higher field spectrometer is recommended for better signal dispersion.
- Pulse Program: A standard single-pulse experiment is typically sufficient.
- Acquisition Parameters:
  - Number of Scans: 16 to 64 scans, depending on the sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Acquisition Time: 2-4 seconds.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

### 3. Expected $^1\text{H}$ NMR Spectral Features:

- Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding to the ortho and meta protons on the phenyl ring. The coupling constant would be in the range of 7-9 Hz.
- Methylene Protons ( $-\text{CH}_2-$ ): A singlet in the range of 3.5-4.5 ppm, corresponding to the methylene group connecting the dimethylamino group to the phenyl ring.
- Methyl Protons ( $-\text{N}(\text{CH}_3)_2$ ): A singlet in the range of 2.0-3.0 ppm, corresponding to the six protons of the two methyl groups.
- Boronic Acid Protons ( $-\text{B}(\text{OH})_2$ ): A broad singlet that can appear over a wide chemical shift range and may exchange with residual water in the solvent.

### 4. $^{13}\text{C}$ and $^{11}\text{B}$ NMR:

- Similar sample preparation can be used for  $^{13}\text{C}$  and  $^{11}\text{B}$  NMR.
- $^{13}\text{C}$  NMR would show distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbons. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation.

- $^{11}\text{B}$  NMR is particularly useful for studying the coordination environment of the boron atom and would typically show a single, broad resonance.

## Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) are common methods for analyzing boronic acids.

## Experimental Protocol: ESI-MS of Arylboronic Acids

### 1. Sample Preparation:

- **Solvent System:** Dissolve the boronic acid in a solvent mixture such as acetonitrile/water or methanol/water. A typical concentration is in the range of 1-10  $\mu\text{g/mL}$ .
- **Ionization Enhancement:** For positive ion mode, a small amount of formic acid can be added to the solvent to promote protonation. For negative ion mode, a modifier like ammonium hydroxide can be used.

### 2. Mass Spectrometer Parameters:

- **Ionization Mode:** Electrospray Ionization (ESI), positive or negative ion mode.
- **Mass Analyzer:** Time-of-Flight (TOF) or Quadrupole.
- **Data Acquisition:** Acquire data over a mass range appropriate for the expected molecular weight (e.g.,  $m/z$  50-500).

### 3. Expected Mass Spectrum:

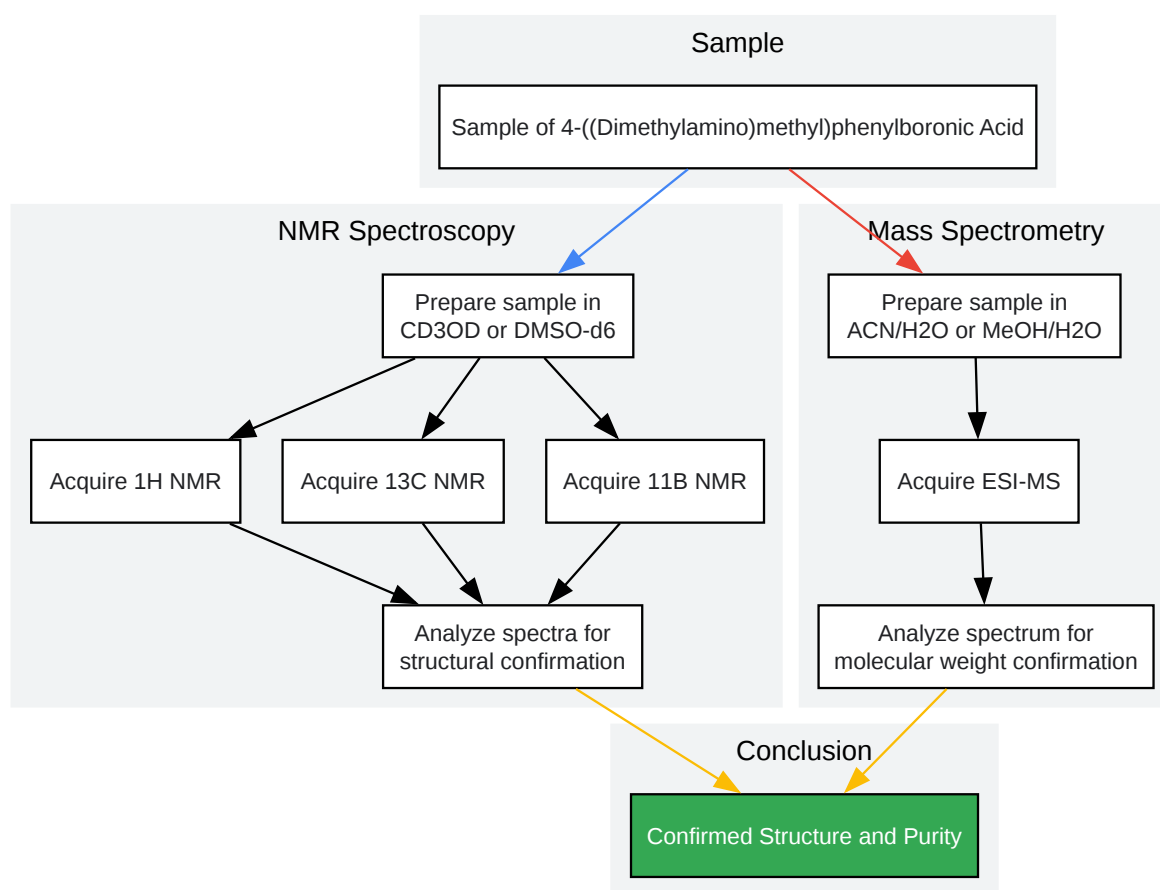
- **Positive Ion Mode:** The protonated molecule  $[\text{M}+\text{H}]^+$  would be expected at  $m/z$  180.12. Adducts with sodium  $[\text{M}+\text{Na}]^+$  or potassium  $[\text{M}+\text{K}]^+$  may also be observed.
- **Negative Ion Mode:** The deprotonated molecule  $[\text{M}-\text{H}]^-$  or adducts with solvent anions may be observed.

- Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for similar compounds involve the loss of water or other small neutral molecules.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized or purchased sample of **4-((Dimethylamino)methyl)phenylboronic acid**.

Workflow for Spectroscopic Analysis of 4-((Dimethylamino)methyl)phenylboronic Acid



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Caption: A logical workflow for the NMR and MS analysis of the target compound.

## Signaling Pathways and Applications

Arylboronic acids are versatile building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the dimethylaminomethyl group can influence the electronic properties of the molecule and may be exploited in the design of molecules for specific biological targets. However, detailed information on the involvement of **4-((Dimethylamino)methyl)phenylboronic acid** in specific signaling pathways is not extensively documented in publicly available literature. Its primary role is as a synthetic intermediate in drug discovery and materials science.

In conclusion, while specific, publicly archived NMR and mass spectra for **4-((Dimethylamino)methyl)phenylboronic acid** are scarce, the established protocols for analyzing arylboronic acids provide a clear path for researchers to obtain this data. The information provided in this guide serves as a valuable resource for the characterization and utilization of this compound in research and development.

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## References

- 1. {4-[(Dimethylamino)methyl]phenyl}boronic acid | C<sub>9</sub>H<sub>14</sub>BNO<sub>2</sub> | CID 22506610 - PubChem [pubchem.ncbi.nlm.nih.gov]
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